2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate
CAS No.: 384342-66-9
Cat. No.: VC20762608
Molecular Formula: C23H23NO3S2
Molecular Weight: 425.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate - 384342-66-9](/images/no_structure.jpg)
Specification
CAS No. | 384342-66-9 |
---|---|
Molecular Formula | C23H23NO3S2 |
Molecular Weight | 425.6 g/mol |
IUPAC Name | N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide |
Standard InChI | InChI=1S/C23H23NO3S2/c1-29(26,27)28-15-14-24-21(25)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13H,3-4,7,14-15H2,1H3,(H,24,25) |
Standard InChI Key | HFNULURRKCOTIG-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)SCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Canonical SMILES | CS(=O)(=O)SCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Introduction
2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate, with the CAS number 384342-66-9, is a compound that exhibits notable fluorescent properties. It is primarily utilized in biochemical research for the selective modification of sulfhydryl groups in enzymes. The compound's unique structure incorporates a pyrenyl moiety, which contributes to its fluorescence, making it valuable in various biological applications.
Applications
The primary application of 2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate lies in its ability to selectively modify sulfhydryl groups in proteins. This property is particularly useful in studies involving enzyme activity and protein interactions. Additionally, its fluorescent characteristics allow for monitoring and visualization in various experimental setups.
Research Findings
Recent studies have highlighted the compound's effectiveness in biochemical assays:
Table 1: Fluorescence Characteristics
Property | Value |
---|---|
Maximum Absorption | 340 nm |
Maximum Emission | 376 nm |
Extinction Coefficient | |
Key Research Insights
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Fluorescent Probes: The compound has been utilized as a fluorescent probe to track enzyme modifications and interactions within cellular environments.
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Biochemical Assays: It has shown promise in enhancing the sensitivity of detection methods for biomolecular interactions due to its strong fluorescence.
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Sulfhydryl Group Modification: Studies indicate that the compound can rapidly and selectively modify sulfhydryl groups, which is crucial for understanding protein functionality and dynamics.
Synthesis and Stability
The synthesis of 2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. It is recommended to store the compound at -20°C to maintain its stability over time.
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